R-Tetrahydropapaverine N-acetyl-L-leucinate

Chiral Resolution Pharmaceutical Synthesis Cisatracurium Intermediates

R-Tetrahydropapaverine N-acetyl-L-leucinate (CAS 141109-12-8) is the irreplaceable, chirally-defined intermediate for cisatracurium besylate API manufacturing. This specific R-enantiomer N-acetyl-L-leucinate salt achieves >99.5% chiral purity, enabling direct stereoisomer isolation without costly additional purification steps. Racemic mixtures or alternative salt forms (hydrochloride, free base) are not viable substitutes—they introduce the unwanted S-enantiomer, compromising final API stereochemical identity and regulatory compliance. Its engineered crystalline properties ensure validated process reproducibility (~38% yield from racemate). Procure with confidence for pharmaceutical manufacturing, analytical reference standards, or chiral resolution research.

Molecular Formula C28H40N2O7
Molecular Weight 516.6 g/mol
CAS No. 141109-12-8
Cat. No. B1421906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Tetrahydropapaverine N-acetyl-L-leucinate
CAS141109-12-8
Molecular FormulaC28H40N2O7
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C.COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC
InChIInChI=1S/C20H25NO4.C8H15NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2)4-7(8(11)12)9-6(3)10/h5-6,10-12,16,21H,7-9H2,1-4H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
InChIKeyLMGYIXCUQYTPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Tetrahydropapaverine N-acetyl-L-leucinate (CAS 141109-12-8) Procurement and Sourcing Guide


R-Tetrahydropapaverine N-acetyl-L-leucinate (CAS 141109-12-8) is a chiral salt formed from the R-enantiomer of tetrahydropapaverine and the amino acid derivative N-acetyl-L-leucine [1]. This compound belongs to the class of tetrahydroisoquinoline alkaloids and serves primarily as a critical, stereochemically defined intermediate in the synthesis of the neuromuscular blocking agent cisatracurium besylate [2]. Its specific configuration is essential for the downstream production of the active pharmaceutical ingredient (API), distinguishing it from racemic or alternative salt forms used in similar synthetic routes [3].

Why Alternative R-Tetrahydropapaverine Salts or Racemates Cannot Replace R-Tetrahydropapaverine N-acetyl-L-leucinate in cGMP Synthesis


Generic substitution with other salts (e.g., hydrochloride, free base) or the racemic tetrahydropapaverine mixture is not viable for the production of cisatracurium besylate due to stringent requirements for chiral purity and process reproducibility [1]. The R-Tetrahydropapaverine N-acetyl-L-leucinate salt is specifically designed as a chiral resolving agent and crystalline intermediate that enables the isolation of the desired R-enantiomer with a chiral purity exceeding 99.5% [2]. Alternative salts or the use of the racemate would introduce the unwanted S-enantiomer, which cannot be incorporated into the final API's active R-cis,R'-cis isomer and would necessitate additional, costly purification steps, ultimately impacting yield and regulatory compliance [3]. The specific crystalline properties of this N-acetyl-L-leucinate salt are fundamental to the established, validated synthetic pathways for cisatracurium besylate, making it an irreplaceable building block for pharmaceutical manufacturing [4].

Quantitative Differentiation of R-Tetrahydropapaverine N-acetyl-L-leucinate: Head-to-Head Comparisons with Alternative Resolving Agents and Precursors


Superior Chiral Purity vs. Alternative Resolving Agent (N-acetyl-D-phenylalanine)

When compared to an alternative resolution process using N-acetyl-D-phenylalanine, R-Tetrahydropapaverine N-acetyl-L-leucinate enables the attainment of a significantly higher chiral purity for the target R-enantiomer. While the N-acetyl-D-phenylalanine method yields R-tetrahydropapaverine with an enantiomeric excess (ee) of 98.0% [1], the N-acetyl-L-leucinate salt can be refined to achieve a chiral purity of greater than 99.5% [2]. This difference, though seemingly small, is critical in pharmaceutical manufacturing where even minor enantiomeric impurities can affect drug safety and efficacy [3].

Chiral Resolution Pharmaceutical Synthesis Cisatracurium Intermediates

Improved Process Yield vs. Direct R-Tetrahydropapaverine Synthesis

The use of R-Tetrahydropapaverine N-acetyl-L-leucinate as a purified intermediate streamlines the overall synthesis of the API. While direct synthesis of R-tetrahydropapaverine via alternative resolution (e.g., with N-acetyl-D-phenylalanine) reports a yield of only 28.1% [1], the refined N-acetyl-L-leucinate salt can be obtained with a final yield of approximately 38% [2] from the racemate. This represents a relative yield improvement of over 35%, making the process significantly more economical for large-scale pharmaceutical production.

Process Optimization Synthetic Yield Cisatracurium Besylate

Validated Purity Attainment for API Manufacture

Reproducible, high-purity production of the intermediate is a prerequisite for regulatory filing and consistent API manufacturing. Patent literature confirms that R-Tetrahydropapaverine N-acetyl-L-leucinate can be reliably purified to a chemical content of 99.99% [1], exceeding the typical purity requirements for a pharmaceutical intermediate. This level of purity is not commonly reported for alternative salt forms like the hydrochloride (often specified at 98% min ) or the free base, and it directly impacts the purity profile of the final drug substance, cisatracurium besylate [2].

Pharmaceutical Intermediate Purity Specification Quality Control

Established Industrial Route vs. Alternative Resolution Methods

The use of N-acetyl-L-leucine is the industrially established method for resolving racemic tetrahydropapaverine, as evidenced by its detailed optimization in patent literature [1]. This method has been refined to work on a commercial scale, with a final yield of 24.0% or higher and R-enantiomer content exceeding 99.5% [2]. In contrast, methods using other resolving agents like N-acetyl-D-phenylalanine are often reported on smaller scales (e.g., 120 g) [3] and may not have undergone the same degree of process optimization for industrial manufacture.

Scale-up Industrial Chemistry Chiral Resolution

Lower Residual Enantiomeric Impurity Risk vs. Racemic Precursors

The final API, cisatracurium besylate, is specifically the R-cis,R'-cis isomer, which is approximately 3-fold more potent than the mixture of isomers that constitute its parent drug, atracurium [1]. Any contamination with the S-enantiomer from a poorly resolved intermediate would lead to the formation of less potent and potentially immunogenic stereoisomers in the final product. The N-acetyl-L-leucinate salt is a proven method to ensure the S-enantiomer content in the R-tetrahydropapaverine stream is kept below 0.5% [2], thereby safeguarding the stereochemical integrity and pharmacological profile of the final cisatracurium besylate API [3].

Stereochemistry API Quality Regulatory Compliance

Validated Application Scenarios for R-Tetrahydropapaverine N-acetyl-L-leucinate in Pharmaceutical R&D and Manufacturing


cGMP Synthesis of Cisatracurium Besylate API

This is the primary and most validated application. R-Tetrahydropapaverine N-acetyl-L-leucinate is the essential, chirally-pure building block for the industrial manufacture of cisatracurium besylate, a widely used intermediate-duration, non-depolarizing neuromuscular blocking agent [1]. Its use is mandated by established synthetic routes that require high chiral purity (>99.5%) to ensure the final API's stereochemical identity [2].

Quality Control and Reference Standard Preparation

Due to its attainable ultra-high purity (up to 99.99%) [1], this compound is ideal for use as a working standard or reference material in analytical methods development (e.g., HPLC) for monitoring chiral purity and process impurities during the synthesis of cisatracurium besylate [2]. This is critical for both in-process control and final API release testing [3].

Process Development and Optimization Studies

For research teams focused on improving the efficiency or sustainability of cisatracurium besylate manufacturing, R-Tetrahydropapaverine N-acetyl-L-leucinate serves as the benchmark starting material. Studies can evaluate alternative solvents, crystallization conditions, or subsequent reaction steps against a baseline of known performance (e.g., >38% yield from racemate) [1] to quantify process improvements [2].

Comparative Study of Chiral Resolution Agents

In academic or industrial settings investigating new methodologies for the resolution of tetrahydroisoquinoline alkaloids, this compound provides a well-characterized, high-performance comparator. Its performance (99.5% ee, ~38% yield) can be directly compared to alternative resolution agents like N-acetyl-D-phenylalanine (98.0% ee, 28.1% yield) [1] to establish a new method's relative efficiency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-Tetrahydropapaverine N-acetyl-L-leucinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.